2-(Aminomethyl)-5-fluoropyridin-3-amine
Description
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C6H8FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2 |
InChI Key |
DQMQMIZYOIGSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CN)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Aminomethyl)-5-fluoropyridin-3-amine
Direct Amination of Fluorinated Pyridine Precursors
One of the primary approaches to prepare fluorinated aminopyridines involves nucleophilic substitution (amination) on fluorinated or chlorofluorinated pyridine rings. A representative example is the synthesis of 2-amino-3-fluoro-5-chloropyridine, which can be further modified to the target compound.
Ammonification of 2,3-Difluoro-5-chloropyridine
- Procedure: 2,3-Difluoro-5-chloropyridine is reacted with aqueous ammonia in a sealed autoclave at elevated temperatures (120–140°C) for 20–24 hours.
- Outcome: The reaction yields 2-amino-3-fluoro-5-chloropyridine with yields around 84–85% after filtration and extraction.
- Post-reaction processing: The product precipitates as a light yellow solid, filtered, washed, and purified by organic solvent extraction and drying.
- Significance: This method offers a simple, scalable route with cheap and readily available starting materials and straightforward work-up.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Starting material | 2,3-Difluoro-5-chloropyridine (100 g, 0.669 mol) | Same | Same |
| Ammonia volume | 1.125 L (8.025 mol, 12 eq) | 1.5 L (10.7 mol) | 0.75 L (5.35 mol) |
| Temperature | 120°C | 140°C | 140°C |
| Reaction time | 20 h | 20 h | 24 h |
| Yield (%) | 85.32 | 85.26 | 84.34 |
Table 1: Ammonification of 2,3-Difluoro-5-chloropyridine to 2-amino-3-fluoro-5-chloropyridine
Subsequent Reduction and Functional Group Transformations
- After amination, further reduction or substitution can be performed to convert the 5-chloro substituent to an aminomethyl group at the 5-position.
- Reduction methods typically involve catalytic hydrogenation using Raney nickel catalysts under mild conditions.
- Hydrazine monohydrate can also be used for substitution and reduction steps to obtain highly pure 2-aminopyridine derivatives.
Hydrazine-Mediated Substitution and Reduction
A patent discloses a mild and efficient method involving:
- Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
- Subsequent reduction with hydrogen in the presence of Raney nickel to yield 2-amino-3-substituted-5,6-difluoropyridine.
- This method improves purity and operates under milder conditions compared to direct ammonification, avoiding harsh high-pressure ammonia reactions.
Rhodium-Catalyzed Coupling Approaches for Aminopyridines
Recent research explores Rhodium-catalyzed coupling of vinyl azides and isonitriles to synthesize multisubstituted aminopyridines, including fluorinated derivatives.
- The method involves a one-pot reaction under nitrogen atmosphere in 1,4-dioxane.
- After disappearance of vinyl azide (monitored by TLC), ammonium chloride, sodium bicarbonate, and alkynes are added, followed by heating at 120°C for 8 hours.
- The products are isolated by chromatography without recrystallization.
- This approach allows structural diversity and functional group tolerance, potentially adaptable to this compound synthesis.
Challenges and Protective Group Strategies in Fluorinated Aminopyridine Synthesis
- Attempts to fluorinate certain aminolevulinic acid analogs under basic conditions often lead to elimination byproducts.
- Protective groups for amino and oxo functionalities (e.g., oxazole precursors) have been used to facilitate fluorination and subsequent deprotection to yield fluorinated aminopyridines.
- This strategy may be applicable to the synthesis of this compound to improve yields and selectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Aminomethyl)-5-fluoropyridin-3-amine with structurally related pyridine derivatives:
Research Findings and Substituent Effects
a. Positional Influence of Substituents
- Aminomethyl vs. Chlorine/Nitro Groups: The aminomethyl group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to the electron-withdrawing -Cl () or -NO2 () groups. Chlorine and nitro substituents increase electrophilicity, making those compounds more reactive in nucleophilic substitution reactions .
Fluorine Substitution :
- Fluorine at position 5 improves metabolic stability and lipophilicity, a common strategy in drug design .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(Aminomethyl)-5-fluoropyridin-3-amine in a laboratory setting?
- Methodological Answer : Synthesis involves fluorination and aminomethylation of pyridine derivatives. Start with 5-fluoropyridin-3-amine and introduce the aminomethyl group via reductive amination using formaldehyde and ammonium chloride under controlled pH (6–7). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm structural integrity using NMR (DMSO-d₆, δ 8.2–6.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store lyophilized powder at -80°C in airtight containers for long-term stability (6+ months). For short-term use (≤1 month), store at -20°C with desiccants. Prepare stock solutions in anhydrous DMSO (10 mM), aliquot into single-use vials, and avoid freeze-thaw cycles. Verify solubility by pre-warming to 37°C and sonicating for 10 minutes before use .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, chemical goggles, and lab coats. Work in a fume hood with ≤5 ppm airborne exposure limits. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols include rinsing eyes with saline (15 minutes) and seeking medical evaluation for ingestion .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorination and aminomethylation in derivatives?
- Methodological Answer : Use directing groups (e.g., nitro or boronic esters) to control fluorination at the 5-position. For aminomethylation, employ Pd-catalyzed C–H activation with ligands like Xantphos (2.5 mol%) in DMF at 100°C. Monitor regioselectivity via NMR (δ -110 to -120 ppm for CF groups) and optimize using DoE (Design of Experiments) for temperature/pH interactions .
Q. What analytical techniques resolve structural ambiguities in analogs of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with - HMBC NMR to confirm amine connectivity. Use LC-MS/MS (ESI+ mode) to detect degradation products under accelerated stability conditions (40°C/75% RH). For fluorine environments, NMR chemical shifts correlate with electronic effects of substituents .
Q. How can solubility challenges in aqueous assays be addressed?
- Methodological Answer : Improve solubility via co-solvent systems (e.g., 20% PEG-400 in PBS) or prodrug strategies (e.g., acetyl-protected amines). Characterize solubility using shake-flask methods with HPLC-UV quantification (λ = 260 nm). For cellular assays, use cyclodextrin-based solubilizers at ≤0.1% w/v to minimize cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
